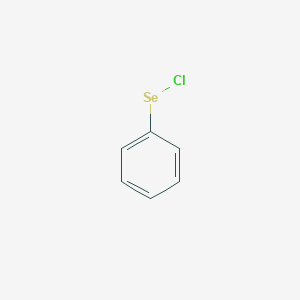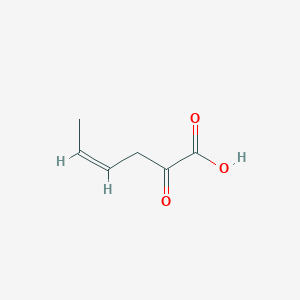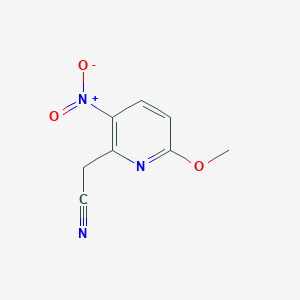
フェニルセレニルクロリド
概要
説明
セレン化合物2は、その独自の化学的性質と用途で知られるセレン含有化合物です。カルコゲン族の元素であるセレンは、さまざまな生物学的プロセスに不可欠であり、産業用途も広く持っています。特に、セレン化合物2は、化学、生物学、医学など、さまざまな分野での可能性により注目を集めています。
2. 製法
合成経路と反応条件: セレン化合物2の合成は、一般的に、制御された条件下で、セレン元素と有機または無機基質を反応させることで行われます。一般的な方法の1つは、セレンジオキシドと有機化合物を反応させて有機セレン化合物を生成する方法です。 この反応には、多くの場合、高温や不活性雰囲気などの特定の触媒や反応条件が必要です .
工業生産方法: セレン化合物2の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が伴います。 触媒水素化、酸化還元反応、相間移動触媒などの技術が、セレン化合物2を工業規模で生産するために使用されています .
3. 化学反応解析
反応の種類: セレン化合物2は、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過酸化水素、硝酸などの酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン、塩化スルホリル。
生成される主な生成物:
酸化: セレンオキシド、セレンオン。
還元: セレニド、セレン元素。
置換: さまざまな有機セレン化合物。
4. 科学研究への応用
セレン化合物2は、科学研究で幅広い用途を持っています。
生物学: セレン化合物2は、セレノタンパク質における役割と抗酸化作用について研究されています。
医学: セレン化合物は、腫瘍の増殖を阻害し、癌細胞のアポトーシスを誘導する有望な結果を示したため、癌治療における可能性について調査されています.
科学的研究の応用
Selenium compound 2 has a wide range of applications in scientific research:
作用機序
セレン化合物2の作用機序には、セレノタンパク質やその他の生体分子への取り込みが関与します。セレンは、セレノホスフェートとセレノシステインに代謝され、特定のRNA配列を介してタンパク質に取り込まれます。 これらのセレノタンパク質は、抗酸化防御、甲状腺ホルモン代謝、免疫機能において重要な役割を果たしています .
類似化合物:
セレノメチオニン: タンパク質合成と抗酸化作用の役割で知られる、セレンを含むアミノ酸.
セレノシステイン: セレノタンパク質の機能に不可欠な、21番目のアミノ酸とも呼ばれる、もう1つのセレン含有アミノ酸.
セレンジオキシド: 有機合成と酸化剤として使用される一般的なセレン化合物.
セレン化合物2の独自性: セレン化合物2は、その汎用性の高い化学反応性と幅広い用途により際立っています。さまざまな化学反応を起こす能力と生物系における役割により、研究と産業の両方で重要な関心の対象となっています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of selenium compound 2 typically involves the reaction of elemental selenium with organic or inorganic substrates under controlled conditions. One common method is the reaction of selenium dioxide with organic compounds to form organoselenium compounds. This reaction often requires specific catalysts and reaction conditions, such as elevated temperatures and inert atmospheres .
Industrial Production Methods: Industrial production of selenium compound 2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation-reduction reactions, and phase-transfer catalysis are employed to produce selenium compound 2 on an industrial scale .
化学反応の分析
Types of Reactions: Selenium compound 2 undergoes various chemical reactions, including:
Oxidation: Selenium compound 2 can be oxidized to form selenoxides and selenones.
Reduction: Reduction of selenium compound 2 can yield selenides and elemental selenium.
Substitution: Selenium compound 2 can participate in substitution reactions, where selenium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfuryl chloride.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides, elemental selenium.
Substitution: Various organoselenium compounds.
類似化合物との比較
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, essential for the function of selenoproteins.
Selenium Dioxide: A common selenium compound used in organic synthesis and as an oxidizing agent.
Uniqueness of Selenium Compound 2: Selenium compound 2 stands out due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and its role in biological systems make it a compound of significant interest in both research and industry.
特性
IUPAC Name |
phenyl selenohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCXADMLESSGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205679 | |
| Record name | Chloroselenobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-04-0 | |
| Record name | Benzeneselenenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroselenobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroselenobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroselenobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenylselenenyl chloride react with olefins?
A1: Phenylselenenyl chloride readily reacts with olefins via electrophilic addition. This reaction generally yields two regioisomers, with the phenylseleno group adding to the less substituted carbon of the double bond as the major product. [, , , , , , , ] The resulting β-chloro selenides serve as versatile intermediates in organic synthesis.
Q2: What are the synthetic applications of the β-chloro selenides derived from phenylselenenyl chloride additions to olefins?
A2: These intermediates can be transformed into various functional groups. For instance, oxidation followed by selenoxide elimination affords allylic chlorides. [] Alternatively, treatment with a nucleophile can displace the chloride, leading to substituted selenides. [, , ]
Q3: Can phenylselenenyl chloride be used for the synthesis of cyclic compounds?
A3: Yes, phenylselenenyl chloride is a valuable reagent for synthesizing various heterocycles. For example, it can be used to prepare tetrahydrofurans from Δ4-unsaturated alcohols, [] 2-oxazolines from allylic ureas, [] and dihydrothiazoles from allyl thioureas. []
Q4: What is the molecular formula and weight of phenylselenenyl chloride?
A4: The molecular formula is C6H5ClSe, and its molecular weight is 191.56 g/mol.
Q5: Is there any spectroscopic data available for phenylselenenyl chloride?
A5: While the provided articles do not include specific spectroscopic data for phenylselenenyl chloride, NMR techniques such as 1H NMR, 13C NMR, 31P NMR, and 77Se NMR are commonly used to characterize the products formed in reactions involving phenylselenenyl chloride. [, ]
Q6: What solvents are commonly used with phenylselenenyl chloride?
A6: Common solvents include dichloromethane, chloroform, tetrahydrofuran, diethyl ether, and acetonitrile. [, , , , , , , ] The choice of solvent can impact reaction rates and selectivity.
Q7: Are there any precautions to be taken when handling phenylselenenyl chloride?
A7: Yes, phenylselenenyl chloride is moisture-sensitive and should be handled under anhydrous conditions. It is also recommended to handle it in a well-ventilated area, as with most organoselenium compounds.
Q8: Can phenylselenenyl chloride act as a catalyst?
A8: Yes, research shows that phenylselenenyl chloride can catalyze the allylic chlorination of olefins by N-chlorosuccinimide. [] This highlights its potential for catalyzing other halogenation reactions.
Q9: Have computational methods been used to study reactions involving phenylselenenyl chloride?
A9: Yes, DFT calculations have been employed to investigate the mechanism of the 1,2-metallate rearrangement of cyclopropenylboronate in the presence of phenylselenenyl chloride. [] These studies provide insights into the reaction pathway and the intermediates involved.
Q10: How does the phenylseleno group influence the reactivity of the molecule?
A10: The phenylseleno group, due to the larger size and polarizability of selenium compared to oxygen or sulfur, can significantly influence the reactivity and properties of the molecule.
A10: These aspects primarily pertain to the pharmacological profile and applications of a compound, and are not directly addressed in the provided research articles focusing on the synthetic applications of phenylselenenyl chloride.
Q11: What are some historical milestones in the use of phenylselenenyl chloride in organic synthesis?
A27: While the articles don't explicitly outline historical milestones, the development of selenoxide elimination as a mild and efficient method for introducing double bonds into organic molecules marked a significant advancement in the field. [, , ] This, coupled with the discovery of various phenylselenenyl chloride-mediated cyclization reactions, expanded its utility in synthesizing complex molecules. [, , ]
Q12: What are some areas where research on phenylselenenyl chloride intersects with other disciplines?
A28: The use of phenylselenenyl chloride in synthesizing natural product-like compounds, like pyrimidine nucleoside analogs [, , ] and mitosene analogs [, ], showcases its relevance to medicinal chemistry and drug discovery. Furthermore, its application in developing methodologies for synthesizing complex molecules with defined stereochemistry [, , , ] highlights its importance in total synthesis. Finally, the increasing use of computational methods to understand its reactivity [] signifies its relevance to the field of computational chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)











